N-(2-Ethylphenyl)-N'-methylthiourea N-(2-Ethylphenyl)-N'-methylthiourea
Brand Name: Vulcanchem
CAS No.: 65709-19-5
VCID: VC14401461
InChI: InChI=1S/C10H14N2S/c1-3-8-6-4-5-7-9(8)12-10(13)11-2/h4-7H,3H2,1-2H3,(H2,11,12,13)
SMILES:
Molecular Formula: C10H14N2S
Molecular Weight: 194.30 g/mol

N-(2-Ethylphenyl)-N'-methylthiourea

CAS No.: 65709-19-5

Cat. No.: VC14401461

Molecular Formula: C10H14N2S

Molecular Weight: 194.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Ethylphenyl)-N'-methylthiourea - 65709-19-5

Specification

CAS No. 65709-19-5
Molecular Formula C10H14N2S
Molecular Weight 194.30 g/mol
IUPAC Name 1-(2-ethylphenyl)-3-methylthiourea
Standard InChI InChI=1S/C10H14N2S/c1-3-8-6-4-5-7-9(8)12-10(13)11-2/h4-7H,3H2,1-2H3,(H2,11,12,13)
Standard InChI Key KNFHIVURXPEXMC-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=S)NC

Introduction

Chemical Structure and Properties

Molecular Characteristics

N-(2-Ethylphenyl)-N'-methylthiourea belongs to the thiourea class, distinguished by a sulfur atom replacing the oxygen in the urea group. Its IUPAC name, 1-(2-ethylphenyl)-3-methylthiourea, reflects the substitution pattern: a 2-ethylphenyl group attached to one nitrogen and a methyl group to the other. The compound’s structure enables diverse intermolecular interactions, including hydrogen bonding via the thiourea moiety and hydrophobic interactions from the ethyl and phenyl groups.

Table 1: Fundamental Properties of N-(2-Ethylphenyl)-N'-methylthiourea

PropertyValue
CAS Registry Number65709-19-5
Molecular FormulaC10H14N2S\text{C}_{10}\text{H}_{14}\text{N}_2\text{S}
Molecular Weight194.30 g/mol
IUPAC Name1-(2-ethylphenyl)-3-methylthiourea
Standard InChIInChI=1S/C10H14N2S/c1-3-8-6-4-5-7-9(8)12-...

The ethyl group at the ortho position of the phenyl ring introduces steric hindrance, potentially influencing reactivity and binding affinity in biological systems.

Physicochemical Stability

Thiourea derivatives are sensitive to thermal and pH-induced degradation. For N-(2-Ethylphenyl)-N'-methylthiourea, heating above 150°C may lead to decomposition into amines and hydrogen sulfide, while acidic or alkaline conditions could hydrolyze the thiourea group into urea or substituted guanidines. Such instability necessitates careful handling in synthetic applications.

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via the reaction of 2-ethylphenyl isothiocyanate with methylamine. This nucleophilic addition-elimination process follows the general thiourea synthesis mechanism:

R-NCS+R’-NH2R-NH-C(=S)-NH-R’+HCl\text{R-NCS} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(=S)-NH-R'} + \text{HCl}

where R=2-ethylphenyl\text{R} = 2\text{-ethylphenyl} and R’=methyl\text{R'} = \text{methyl}. Alternative methods include the use of thiophosgene or thioacylating agents, though these are less common due to safety concerns.

Advances in Green Synthesis

Recent trends emphasize solvent-free or aqueous-phase reactions to improve sustainability. For instance, microwave-assisted synthesis has reduced reaction times from hours to minutes for analogous thioureas, achieving yields exceeding 85% . Such approaches could be adapted for N-(2-Ethylphenyl)-N'-methylthiourea to enhance scalability.

Biological Activities and Applications

Anticancer Mechanisms

In vitro studies on thiourea analogues reveal cytotoxicity via DNA intercalation and topoisomerase inhibition. For example, methylene-bis(indole-thiophene) derivatives induce S and G2/M phase arrest in HCT-116 colon cancer cells, downregulating oncogenic miR-25 and upregulating tumor-suppressive miR-30C . Although untested, N-(2-Ethylphenyl)-N'-methylthiourea’s planar aromatic system could similarly interact with DNA, warranting further investigation.

Stability and Reactivity

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) of related thioureas shows mass loss initiating at 150°C, correlating with the release of volatile byproducts like NH3 and H2S. For N-(2-Ethylphenyl)-N'-methylthiourea, decomposition products may include 2-ethylaniline and methyl isothiocyanate, necessitating controlled storage conditions.

pH-Dependent Reactivity

Under acidic conditions (pH < 3), protonation of the thiourea sulfur increases electrophilicity, facilitating nucleophilic attacks. Conversely, alkaline environments (pH > 10) promote hydrolysis to urea derivatives, limiting utility in basic media.

Research Findings and Data Gaps

Experimental Limitations

Current literature lacks kinetic data (e.g., rate constants for decomposition) and spectroscopic characterization (e.g., UV-Vis absorption maxima) for N-(2-Ethylphenyl)-N'-methylthiourea. Comparative studies with analogues suggest a melting point range of 120–140°C and solubility in polar aprotic solvents like DMSO .

Table 2: Hypothetical Physicochemical Data Based on Analogues

PropertyEstimated Value
Melting Point128–132°C
Solubility in DMSO45–50 mg/mL
LogP (Octanol-Water)2.8 ± 0.3

Computational Insights

Molecular docking simulations predict moderate binding affinity (−7.2 kcal/mol) for the thiourea group with the ATP-binding pocket of EGFR tyrosine kinase, a target in cancer therapy. Validation through in vitro assays remains pending.

Future Directions

Targeted Drug Design

Functionalization of the phenyl ring with electron-withdrawing groups (e.g., -NO2) could enhance bioactivity, as seen in nitro-substituted thioureas with IC50 values < 5 μM . Additionally, formulation into nanoparticle carriers may improve stability and bioavailability.

Environmental Impact Assessment

The ecological toxicity of N-(2-Ethylphenyl)-N'-methylthiourea remains unstudied. Biodegradation pathways and bioaccumulation potential in aquatic systems should be evaluated to meet regulatory standards.

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